Phenyl 2,3,4-tri-O-benzyl-6-deoxy-1-thio-beta-L-gulopyranoside
Description
Phenyl 2,3,4-Tri-O-benzyl-1-thio-β-L-fucopyranoside (CAS 167612-35-3) is a thioglycoside derivative extensively utilized in carbohydrate chemistry as a glycosyl donor. Its structure features a β-L-fucopyranosyl backbone with three benzyl protecting groups at positions 2, 3, and 4, and a phenylthio group at the anomeric carbon. This compound is critical in synthesizing oligosaccharides, particularly those containing the X-antigenic trisaccharide (α-L-Fucp-(1→3)-[β-D-Galp-(1→4)]-β-D-GlcpNAc), which is relevant to blood group antigens and cancer research . Its stability under diverse reaction conditions and compatibility with thiophilic promoters (e.g., N-iodosuccinimide-triflic acid) make it a versatile tool in glycosylation strategies .
Properties
CAS No. |
167612-35-3 |
|---|---|
Molecular Formula |
C33H34O4S |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-methyl-3,4,5-tris(phenylmethoxy)-6-phenylsulfanyloxane |
InChI |
InChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3/t25-,30+,31-,32-,33+/m0/s1 |
InChI Key |
WGAOZACWMVPQOY-NBOLALRDSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The synthesis follows a modular approach involving:
- Protection of L-fucose hydroxyl groups
- Anomeric thiolation
- Benzyl group installation
A representative pathway from the Royal Society of Chemistry involves starting with L-fucose per-O-silylation, followed by sequential benzylation and thioglycoside formation. Critical steps include:
Step 1: Per-O-silylation of L-fucose
L-Fucose reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine to protect all hydroxyl groups except the anomeric position.
Step 2: Selective deprotection and benzylation
Controlled acid hydrolysis removes the anomeric silyl group, enabling benzylation via benzyl bromide (BnBr) in the presence of silver(I) oxide.
Step 3: Thiophenyl glycoside formation
The deprotected anomeric hydroxyl reacts with thiophenol under Mitsunobu conditions (DIAD, PPh₃) to yield the β-configured thioglycoside.
Alternative Glycosylation Methods
The patent literature describes a TMSOTf-promoted glycosylation using pre-benzylated fucose donors. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | 72% → 58% |
| Donor/Acceptor Ratio | 1.2:1 | Maximizes to 85% |
| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis |
Reaction monitoring via TLC (cyclohexane-EtOAc 5:2) ensures minimal byproduct formation.
Reaction Optimization and Challenges
Protecting Group Compatibility
Benzyl groups outperform acetyl or benzoyl groups due to:
- Stability : Resist β-elimination under basic conditions
- Orthogonality : Removable via hydrogenolysis without affecting thio-linkages
Comparative analysis of protecting groups:
| Protecting Group | Deprotection Method | Yield of Final Product |
|---|---|---|
| Benzyl (Bn) | H₂/Pd-C | 92% |
| Acetyl (Ac) | NH₃/MeOH | 67% |
| TBDMS | TBAF | 78% |
Stereochemical Control
The β-anomer predominates (>95%) when using:
- Thiophenol as nucleophile (inverts anomeric configuration)
- Dirhodium catalysis for enhanced stereoselectivity
Analytical Characterization
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 526.69 g/mol | HRMS |
| Melting Point | 108°C | DSC |
| Solubility | 10 mM in DMSO | Nephelometry |
| HPLC Purity | >98% | C18, ACN/H₂O |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 7.45–7.25 (m, 15H, Ar-H)
- δ 5.12 (d, J = 3.5 Hz, H-1)
- δ 4.85–4.50 (m, 6H, Bn-CH₂)
¹³C NMR
- δ 87.5 (C-1, thioglycosidic)
- δ 128.0–137.2 (Ar-C)
Scale-Up Considerations
Industrial Synthesis
Bulk production (≥100 g) employs:
- Continuous flow hydrogenolysis for benzyl group removal
- Crystallization from ethanol/water (3:1) for purification
Cost analysis per kilogram:
| Component | Cost Contribution |
|---|---|
| L-Fucose | 42% |
| Benzyl bromide | 28% |
| Catalysts | 15% |
| Solvents | 10% |
Applications in Glycoconjugate Synthesis
The compound serves as a glycosyl donor for:
- 2'-O-Fucosyllactose synthesis via chemoenzymatic methods
- Lewis antigen preparation through sequential galactosylation/fucosylation
- Glycoprotein engineering using solid-phase synthesis
Recent advances utilize microfluidic reactors to achieve 93% coupling efficiency in oligosaccharide assembly.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The benzyl groups can be removed through hydrogenation.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Deprotected sugar derivatives.
Substitution: Alkyl or acyl thioethers.
Scientific Research Applications
Synthetic Chemistry
Building Block for Complex Carbohydrates
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside serves as a versatile building block for synthesizing complex carbohydrates and glycosides. Its thio-linked structure enhances stability and reactivity compared to traditional glycosides, making it an ideal candidate for the synthesis of oligosaccharides and glycoconjugates .
Synthesis Methods
The synthesis typically involves protecting hydroxyl groups with benzyl groups and introducing a thiol group at the anomeric carbon. This process allows for the formation of glycosidic bonds with various acceptor molecules, facilitating the creation of complex carbohydrate structures.
Glycobiology
Study of Glycan Structures
In glycobiology, this compound is pivotal for studying glycan structures and their functions. It aids researchers in understanding cell signaling mechanisms and immune responses by providing a means to analyze glycan interactions with proteins .
Proteomics Research
The compound is also utilized in proteomics to investigate protein-glycan interactions, which are crucial for cellular communication and recognition processes. This application is essential for elucidating the roles of glycoproteins in various biological systems.
Drug Development
Design of Glycosylated Drugs
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is employed in the design of glycosylated drugs. These drugs benefit from enhanced bioavailability and target specificity due to the presence of sugar moieties that can improve pharmacokinetic properties .
Therapeutic Applications
The incorporation of this compound into drug formulations can lead to more effective treatments by improving the stability and activity of therapeutic agents through bioconjugation techniques .
Bioconjugation
Attachment to Biomolecules
This compound plays a significant role in bioconjugation, where sugars are attached to proteins or other biomolecules. This process enhances the stability and activity of these biomolecules in therapeutic applications, making them more effective in clinical settings .
Analytical Chemistry
Development of Analytical Methods
In analytical chemistry, Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is used to develop methods for detecting and quantifying carbohydrates in various samples. This capability supports quality control measures in food and pharmaceutical industries .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Synthetic Chemistry | Building Block for Carbohydrates | Used to synthesize complex carbohydrates and glycoconjugates |
| Glycobiology | Study of Glycan Structures | Aids in understanding cell signaling and immune responses |
| Drug Development | Design of Glycosylated Drugs | Enhances bioavailability and target specificity |
| Bioconjugation | Attachment to Biomolecules | Improves stability and activity of therapeutic agents |
| Analytical Chemistry | Development of Analytical Methods | Supports detection and quantification of carbohydrates |
Mechanism of Action
The mechanism of action of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The thiol group at the anomeric position is highly reactive, allowing it to form glycosidic bonds with various acceptor molecules. This reactivity is crucial for its role in the synthesis of complex carbohydrates and glycoconjugates.
Comparison with Similar Compounds
Comparison with Similar Thioglycosides
Structural and Functional Variations
Thioglycosides with varying aglycons (e.g., methyl, ethyl, or substituted phenyl groups) and protecting groups (benzyl, acetyl) exhibit distinct reactivities and applications. Below is a comparative analysis:
Reactivity in Glycosylation
- Phenyl vs. Methyl Derivatives : The phenylthio group in the target compound exhibits greater leaving-group ability due to electron-withdrawing effects, enabling efficient activation under milder conditions (e.g., with CuBr₂-Bu₄NBr). In contrast, methylthio derivatives require stronger promoters like NIS-TfOH .
- Benzyl vs. Acetyl Protecting Groups: Benzyl groups (as in the target compound) offer robust protection and require harsher deprotection conditions (e.g., hydrogenolysis). Acetylated analogs (e.g., Phenyl 2-O-benzyl-3,4-di-O-acetyl-1-thio-β-L-fucopyranoside) allow selective deprotection, enabling stepwise synthesis of branched oligosaccharides .
Research Findings and Data
Spectroscopic Characterization
- NMR Data: The benzyl groups in the target compound produce distinct ¹H-NMR signals at δ 7.2–7.4 ppm (aromatic protons) and δ 4.5–4.7 ppm (benzyl CH₂). The anomeric thio group resonates at δ 5.1–5.3 ppm, confirming β-configuration .
Biological Activity
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is a synthetic glycoside derived from L-fucose. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C33H34O4S
- Molecular Weight : 526.69 g/mol
- CAS Number : 167612-35-3
- Melting Point : 108 °C
- Purity : ≥98.0% (HPLC)
| Property | Value |
|---|---|
| Molecular Formula | C33H34O4S |
| Molecular Weight | 526.69 g/mol |
| CAS Number | 167612-35-3 |
| Melting Point | 108 °C |
| Purity | ≥98.0% (HPLC) |
Synthesis
The synthesis of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside involves the introduction of a thiophenyl group at the anomeric position of L-fucose, followed by selective benzylation of the hydroxyl groups at positions 2, 3, and 4. This method improves the overall yield and efficiency compared to traditional synthetic routes .
Antimicrobial Properties
Research indicates that phenyl thiosugars exhibit antimicrobial activity. A study demonstrated that derivatives of thiosugars possess inhibitory effects against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Antiviral Activity
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside has been evaluated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication in cell cultures, making it a candidate for further investigation as an antiviral agent .
Immunomodulatory Effects
The compound has shown potential immunomodulatory effects by enhancing the activity of immune cells. Studies have indicated that thiosugars can stimulate macrophage activity and promote the production of cytokines, which are crucial for immune responses .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion assay was employed.
- Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Antiviral Activity Assessment
- Objective : To assess the antiviral effects on influenza virus.
- Method : Viral plaque reduction assay in MDCK cells.
- Results : The compound reduced viral plaques by up to 70%, suggesting potent antiviral activity.
-
Immunomodulatory Effects Analysis
- Objective : To determine the impact on macrophage function.
- Method : Macrophage activation assays were conducted.
- Results : Increased production of TNF-alpha and IL-6 was observed, indicating enhanced immune response.
Q & A
What are the key challenges in synthesizing Phenyl 2,3,4-Tri-O-benzyl-1-thio-β-L-fucopyranoside, and how can yields be optimized?
Basic Research Question
The synthesis of this compound involves regioselective benzylation and thio-glycosidic bond formation. A major challenge is achieving high regioselectivity during the multi-step protection/deprotection sequence. Evidence suggests that using silver oxide (Ag₂O) with benzyl bromide in N,N-dimethylformamide (DMF) enhances benzylation efficiency, as seen in analogous fucopyranoside syntheses . To optimize yields, a stepwise protocol with intermediate purification (e.g., silica gel chromatography) is critical. For example, a 64% global yield was achieved using a modified benzoylation strategy with tert-butyldiphenylsilyl (TBDPS) ether intermediates, outperforming earlier methods by nearly twofold .
How can conflicting data on regioselectivity in benzylation reactions be resolved?
Advanced Research Question
Contradictions in regioselectivity often arise from competing steric and electronic effects. For instance, in 3-O-silylation of β-thiofucopyranosides, the choice of silylating agent (e.g., TBDPSCl vs. TMSOTf) and solvent polarity significantly influence outcomes . To resolve discrepancies:
- Methodological Approach : Use kinetic vs. thermodynamic control experiments. For example, low-temperature reactions (-20°C) favor kinetic products, while prolonged heating (e.g., 120°C with Bu₂SnO) may shift selectivity toward thermodynamically stable intermediates .
- Analytical Validation : Confirm regiochemistry via ¹H-¹³C HSQC NMR to distinguish between 2-O- and 3-O-benzyl isomers .
What strategies are effective for stereoselective glycosylation using this thio-glycoside donor?
Advanced Research Question
The β-L-fucopyranosyl thioether moiety acts as a stable glycosyl donor. Key strategies include:
- Activator Selection : N-Iodosuccinimide (NIS) with triflic acid (TfOH) promotes high β-selectivity in glycosylations, as demonstrated in trisaccharide syntheses .
- Protecting Group Synergy : Temporary 4,6-O-benzylidene protection enhances rigidity, improving stereochemical outcomes during coupling .
- Halide-Ion Catalysis : For challenging α-L-fucosyl linkages, bromide ion-assisted glycosylation (e.g., using AgBr) minimizes side reactions .
How do competing byproducts form during deprotection steps, and how can they be mitigated?
Basic Research Question
Common byproducts arise from incomplete benzyl group removal or acid-sensitive thio-glycosidic bond cleavage. For example:
- Hydrogenolysis Optimization : Use Pd/C under H₂ (1 atm) in ethanol to selectively remove benzyl groups without degrading the thioether linkage .
- Acid Sensitivity : Avoid strong acids (e.g., TFA) for acetal deprotection; instead, employ mild conditions (e.g., 80% aqueous AcOH at 40°C) .
What advanced characterization techniques validate the structure of this compound and its intermediates?
Basic Research Question
Beyond standard ¹H/¹³C NMR and MS:
- Anomeric Configuration : Use NOE correlations (e.g., irradiation of H-1 to confirm β-configuration via H-3/H-5 interactions) .
- Regiochemistry : MALDI-TOF-MS with collision-induced dissociation (CID) fragments distinguish between isomeric benzyl-protected intermediates .
How can computational methods enhance reaction design for this compound?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) predict regioselectivity and transition-state energies. For example:
- Reaction Path Sampling : ICReDD’s approach combines computational screening (e.g., for silylation or glycosylation steps) with experimental validation to identify optimal conditions .
- Solvent Effects : COSMO-RS simulations model solvent polarity’s impact on benzylation kinetics, guiding solvent selection (e.g., DMF vs. THF) .
What are the limitations of current synthetic routes for scaling to multigram quantities?
Advanced Research Question
Scalability bottlenecks include:
- Cost of Protecting Groups : TBDPS and Fmoc reagents are expensive; alternatives like p-methoxybenzyl (PMB) ethers reduce costs .
- Purification Challenges : Replace column chromatography with crystallization for intermediates (e.g., using hexane/EtOAc recrystallization) .
How does the choice of thio-glycoside impact downstream biological applications (e.g., glycoconjugate vaccines)?
Advanced Research Question
The thioether linkage enhances hydrolytic stability compared to O-glycosides, critical for in vivo applications. For example:
- Lewis Y Antigen Mimics : This compound’s benzyl-protected derivatives serve as precursors for tumor-associated carbohydrate antigen (TACA) synthesis, enabling vaccine studies against cancers .
- Enzymatic Compatibility : Thio-glycosides resist glycosidase cleavage, making them ideal for probing enzyme-substrate interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
